molecular formula C11H13BrN2O2 B263816 5-bromo-N-(tetrahydro-2-furanylmethyl)nicotinamide

5-bromo-N-(tetrahydro-2-furanylmethyl)nicotinamide

Cat. No. B263816
M. Wt: 285.14 g/mol
InChI Key: WJOXRWRPKFTQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(tetrahydro-2-furanylmethyl)nicotinamide is a chemical compound that has been extensively studied for its potential scientific research applications. This compound is a derivative of nicotinamide and has been found to have interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-bromo-N-(tetrahydro-2-furanylmethyl)nicotinamide involves its ability to bind to the catalytic domain of PARP and inhibit its activity. This inhibition leads to the accumulation of DNA damage, which enhances the efficacy of DNA-damaging agents such as chemotherapy and radiation therapy. Additionally, this compound has been found to induce cell death in cancer cells through a mechanism that is independent of PARP inhibition.
Biochemical and Physiological Effects:
5-bromo-N-(tetrahydro-2-furanylmethyl)nicotinamide has been found to have interesting biochemical and physiological effects. In addition to its ability to inhibit PARP activity, this compound has been found to induce autophagy, a process by which cells recycle their own components. Autophagy has been implicated in several diseases, including cancer, neurodegenerative diseases, and infectious diseases. This compound has also been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N-(tetrahydro-2-furanylmethyl)nicotinamide in lab experiments is its specificity for PARP inhibition. This compound has been found to be more selective for PARP inhibition than other PARP inhibitors, which may reduce the risk of side effects. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the use of 5-bromo-N-(tetrahydro-2-furanylmethyl)nicotinamide in scientific research. One area of interest is its potential use in combination with immunotherapy in cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, this compound may have potential applications in the treatment of infectious diseases and inflammatory diseases. Further research is needed to fully explore the potential of this compound in these areas.

Synthesis Methods

The synthesis of 5-bromo-N-(tetrahydro-2-furanylmethyl)nicotinamide involves the reaction of nicotinamide with 2-bromo-1,3-propanediol in the presence of a base. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

5-bromo-N-(tetrahydro-2-furanylmethyl)nicotinamide has been extensively studied for its potential scientific research applications. One of the most promising applications of this compound is its ability to inhibit the activity of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a key role in DNA repair and has been implicated in several diseases, including cancer. Inhibition of PARP activity has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

properties

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

5-bromo-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C11H13BrN2O2/c12-9-4-8(5-13-6-9)11(15)14-7-10-2-1-3-16-10/h4-6,10H,1-3,7H2,(H,14,15)

InChI Key

WJOXRWRPKFTQQX-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC(=CN=C2)Br

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CN=C2)Br

solubility

42.8 [ug/mL]

Origin of Product

United States

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